![molecular formula C7H3F3IN3 B15225656 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyrimidine core with an iodine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. The iodine substituent at position 3 facilitates cross-coupling reactions (e.g., Suzuki–Miyaura), while the electron-withdrawing trifluoromethyl group at position 5 enhances metabolic stability and modulates electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and microwave-assisted synthesis, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The iodine atom at the 3-position undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. This reaction is critical for introducing aromatic diversity into the pyrazolo[1,5-a]pyrimidine scaffold.
Example Reaction :
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine + Aryl boronic acid → 3-Aryl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Conditions :
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Catalyst: XPhosPdG2/XPhos (2–5 mol%)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: DMF/H₂O or toluene/ethanol
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Temperature: 80–100°C
Key Findings :
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The tandem catalyst system (XPhosPdG2/XPhos) prevents debromination side reactions in related brominated analogs, suggesting similar efficacy for iodinated derivatives .
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Sequential C3 and C5 diarylation has been achieved for structurally similar compounds, yielding anti-inflammatory agents with 83.4% efficacy compared to Indomethacin .
Sonogashira Coupling
The 3-iodo group participates in alkynylation reactions under palladium/copper catalysis, enabling access to ethynyl-substituted derivatives.
Example Reaction :
this compound + Terminal alkyne → 3-Alkynyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Conditions :
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
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Base: Et₃N
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Solvent: THF or DMF
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Temperature: 60–80°C
Key Findings :
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A phenylethynyl-substituted derivative (2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine) was synthesized in 89% yield, demonstrating the method’s efficiency .
Halogen Exchange Reactions
The iodine atom can be replaced with other halogens (Cl, Br) via oxidative halogenation.
Example Reaction :
this compound + NaX (X = Cl, Br) → 3-Halo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Conditions :
Key Findings :
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Chloro and bromo derivatives were synthesized with near-quantitative yields under mild, aqueous conditions .
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Scalability was demonstrated via a 3 mmol-scale reaction, achieving 90% yield for 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 5-position, though the trifluoromethyl group may sterically hinder reactivity.
Example Reaction :
this compound + Amine → 5-Amino-3-iodopyrazolo[1,5-a]pyrimidine
Conditions :
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Solvent: DCM or ethanol
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Temperature: Reflux
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Yield: Moderate (40–60%, estimated from analogous reactions)
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving chalcones or enaminones, enabling rapid cyclization and functional group introduction.
Example Reaction :
this compound + Chalcone → Fused polycyclic derivatives
Conditions :
Comparative Reaction Data Table
Mechanistic Insights
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Cross-Couplings : Oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with boronic acids or alkynes before reductive elimination .
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Halogen Exchange : K₂S₂O₈ generates halogen radicals (X- ), which abstract hydrogen from the pyrazolo[1,5-a]pyrimidine intermediate, followed by X⁻ substitution .
Challenges and Optimizations
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position, possessing a pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound interesting in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound is a potential kinase inhibitor for drug development, potentially targeting diseases related to kinase activity. Pyrazolo[1,5-a]pyrimidines exhibit biological activities, such as selective protein inhibition and anticancer properties . They are also used to treat diseases .
- FLT3-ITD Inhibitors Pyrazolo[1,5-a]pyrimidine derivatives show promise as FLT3-ITD inhibitors for acute myeloid leukemia (AML) treatment .
- Building Blocks for Synthesis Halogenated pyrazolo[1,5-a]pyrimidines are important building blocks for synthesizing functionalized pyrazolo[1,5-a]pyrimidines through coupling reactions .
- Optoelectronics and Material Science Pyrazolo[1,5-a]pyrimidines have applications in optoelectronics and are important in materials science .
Kinase Inhibition
This compound has potential inhibitory effects on specific kinases. It may act as an inhibitor of adaptor associated kinase 1, which is involved in synaptic vesicle recycling and receptor-mediated endocytosis, suggesting it may be useful for treating neurological disorders or other conditions where kinase activity is implicated.
Structural Analogs
Examples of compounds sharing structural similarities with this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Bromine instead of iodine | Higher reactivity in nucleophilic substitution due to bromine's leaving ability |
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Lacks halogen at C3 | Different reactivity profile; used as a precursor for other derivatives |
3-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Chlorine instead of iodine | Similar reactivity but less stable than iodine derivatives |
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 3 and 5
The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substitutions at positions 3 and 5. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles and Key Properties of Selected Pyrazolo[1,5-a]pyrimidines
Key Observations:
- Trifluoromethyl vs. Chloro at Position 5 : The trifluoromethyl group in the target compound imparts greater electron-withdrawing effects and metabolic stability compared to chloro derivatives (e.g., 5-chloro-3-iodo analog), which may reduce oxidative degradation .
- Iodo vs. Bromo at Position 3 : Iodo substituents enable more efficient cross-coupling reactions under milder conditions than bromo analogs, as demonstrated in microwave-assisted Suzuki–Miyaura couplings .
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups at position 5 (e.g., 6m) exhibit potent cytotoxicity, while aliphatic groups (e.g., pyrrolidin-1-yl) improve solubility and bioavailability .
Physicochemical and Commercial Profiles
- Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability compared to polar substituents (e.g., pyrrolidin-1-yl) .
- Commercial Availability : this compound is available from suppliers like Combi-Blocks Inc. (CAS 911112-17-9), underscoring its utility as a building block .
Biological Activity
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound is characterized by:
- Iodine atom at the 3-position
- Trifluoromethyl group at the 5-position
These features contribute to its chemical reactivity and biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes.
Research indicates that this compound acts primarily through the inhibition of certain kinases. For instance, it has shown potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which is crucial for synaptic vesicle recycling and receptor-mediated endocytosis. This inhibition suggests possible applications in treating neurological disorders where kinase activity is implicated.
Anticancer Activity
This compound derivatives have been explored for their anticancer properties. A study highlighted that similar pyrazolo[1,5-a]pyrimidine derivatives exhibited potent inhibitory effects against FLT3-ITD mutations, which are prevalent in acute myeloid leukemia (AML). Compounds in this class demonstrated IC50 values as low as 0.4 nM against AML cell lines, indicating strong antiproliferative activity .
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. Preliminary biological evaluations showed micromolar IC50 values against MAO-B, suggesting potential use in neuroprotection and treatment of disorders like Parkinson’s disease .
Study on Kinase Inhibition
A specific study investigated the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on FLT3-ITD activity. The results indicated that compounds with similar structures to this compound inhibited FLT3 phosphorylation and downstream signaling pathways effectively. The most potent compounds displayed IC50 values between 0.3 nM to 0.4 nM against resistant mutations associated with FLT3 .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several key steps that enhance its biological profile. Research into structure-activity relationships (SAR) has revealed that modifications at the iodine and trifluoromethyl positions can significantly affect the compound's potency and selectivity against targeted kinases .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Bromine instead of iodine | Higher reactivity in nucleophilic substitution |
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Lacks halogen at C3 | Different reactivity profile; used as a precursor for other derivatives |
3-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Chlorine instead of iodine | Similar reactivity but less stable than iodine derivatives |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclization of precursors (e.g., aminopyrazoles with trifluoromethyl-containing ketones) followed by iodination. Key steps include:
Core formation : Cyclization under acid-catalyzed conditions to generate the pyrazolo[1,5-a]pyrimidine scaffold .
Iodination : Electrophilic substitution using iodine or iodinating agents (e.g., NIS) at the 3-position, guided by directing groups or regioselective catalysts .
Example conditions: Acetic acid as solvent, 80–100°C, 12–24 hours. Purity is validated via HPLC and NMR.
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : 1H and 13C NMR to confirm substitution patterns and trifluoromethyl/iodine integration.
- X-ray crystallography : Resolves regiochemistry and crystal packing (e.g., bond lengths: C–I = 2.09–2.12 Å; C–CF3 = 1.52 Å) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from:
- Purity : Use HPLC (>95% purity) and elemental analysis to exclude impurities affecting assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), concentrations, and incubation times.
- Structural analogs : Compare activity with derivatives (e.g., 3-bromo vs. 3-iodo analogs) to isolate electronic effects .
Example: Antitrypanosomal IC50 values vary by 10-fold across studies; validate via dose-response curves under uniform protocols.
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer : Regioselectivity is controlled by:
- Directing groups : Use of –NH2 or –OMe at specific positions to guide iodination or cross-coupling .
- Catalysts : Pd-mediated C–H activation for selective C-3 iodination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at iodine-compatible sites .
Example: Catalyst [Cp*RhCl2]2 achieves >90% regioselectivity for C-3 iodination .
Q. How does the trifluoromethyl group influence the compound’s pharmacological profile?
- Methodological Answer : The –CF3 group enhances:
- Metabolic stability : Reduces oxidative degradation (t1/2 increases by 2–3× in microsomal assays) .
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assay) .
- Target binding : Forms hydrophobic interactions with kinase active sites (e.g., KDR inhibition IC50 = 0.8 nM vs. 3.2 nM for non-CF3 analogs) .
Q. Key Recommendations for Researchers
- Synthetic optimization : Prioritize Pd-catalyzed methods for regioselective iodination .
- Biological assays : Include positive controls (e.g., Zaleplon for GABAA receptor studies) and validate purity rigorously .
- Data reporting : Disclose solvent, catalyst, and assay conditions to enable cross-study comparisons.
Properties
Molecular Formula |
C7H3F3IN3 |
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Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H |
InChI Key |
LTBZVZFILPQDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F |
Origin of Product |
United States |
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